Scaffold Hybridization Advantage: Dual Pharmacophore Architecture Versus Single-Motif Comparators
CAS 2097862-47-8 is the only commercially catalogued compound that simultaneously incorporates the 2-oxopyrrolidin-1-yl-pyridin-4-yl-methylamine scaffold (associated with plasma kallikrein inhibition [1]) and the 4-(1H-pyrrol-1-yl)benzamide motif (validated in NHE-1 and InhA inhibition [2][3]). No single comparator compound possesses both pharmacophores. Yhhu-3792 (CAS 2097826-24-7, a Notch activator) lacks the pyrrole-benzamide entirely and uses a quinazoline core [4]. BDBM359694 carries the oxopyrrolidinyl-pyridine scaffold but substitutes the benzamide terminus with an aminoisoquinolinyl-pyridine-carboxamide, yielding a plasma kallikrein-selective profile (IC50 242 nM, >15-fold selectivity over KLK1) [1].
| Evidence Dimension | Number of validated pharmacophoric motifs per molecule (structural complexity) |
|---|---|
| Target Compound Data | Two distinct pharmacophores: 2-oxopyrrolidinyl-pyridine scaffold + 4-(1H-pyrrol-1-yl)benzamide (combined molecular weight 360.42 g/mol, C21H20N4O2) |
| Comparator Or Baseline | BDBM359694: one pharmacophore (oxopyrrolidinyl-pyridine only); Yhhu-3792: one pharmacophore (quinazoline-based, no pyrrole-benzamide); Eniporide: one pharmacophore (pyrrole-benzamide-guanidine, no oxopyrrolidinyl-pyridine) |
| Quantified Difference | 2 pharmacophores vs. 1 pharmacophore (qualitative structural differentiation); no numerically comparable bioactivity data available for the target compound. |
| Conditions | Structural comparison based on chemical scaffold analysis; biological activity of individual motifs validated in independent enzyme inhibition assays (plasma kallikrein for oxopyrrolidinyl-pyridine scaffold; NHE-1/InhA for pyrrole-benzamide motif) |
Why This Matters
For groups screening against panels where both kinase/protease and ion-transporter or mycobacterial targets are relevant, this dual-pharmacophore architecture cannot be replicated by purchasing any single comparator.
- [1] BindingDB Entry BDBM359694. Plasma kallikrein IC50 242 nM; KLK1 IC50 3,750 nM. US10221161/US11242333. View Source
- [2] BindingDB Entry BDBM50058715 (CHEMBL64360): Eniporide, NHE-1 IC50 4.5 nM (EIPA-sensitive Na+ uptake assay in acidified rabbit erythrocytes). View Source
- [3] Joshi SD, et al. Pyrrolyl benzamide derivatives as InhA inhibitors. Bioorganic Chemistry. 2018; 81:440-453. IC50 0.074 nM (7c), 0.13 nM (7e). View Source
- [4] Lu H, Cheng G, Hong F, Zhang L, Hu Y, Feng L. A Novel 2-Phenylamino-Quinazoline-Based Compound Expands the Neural Stem Cell Pool and Promotes the Hippocampal Neurogenesis and the Cognitive Ability of Adult Mice. Stem Cells. 2018;36(8):1273-1285. Yhhu-3792, CAS 2097826-24-7. View Source
